molecular formula C6H11F3O2 B15316375 3-Ethoxy-1,1,1-trifluorobutan-2-ol CAS No. 367-13-5

3-Ethoxy-1,1,1-trifluorobutan-2-ol

Cat. No.: B15316375
CAS No.: 367-13-5
M. Wt: 172.15 g/mol
InChI Key: FZLGKBZCMFLOMT-UHFFFAOYSA-N
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Description

3-Ethoxy-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C6H11F3O2. It is a fluorinated alcohol, which means it contains both fluorine and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1,1,1-trifluorobutan-2-ol can be achieved through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and scalable production . The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, which minimizes product loss and enhances the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .

Scientific Research Applications

3-Ethoxy-1,1,1-trifluorobutan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. The fluorine atoms increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly beneficial in drug development, as it enhances the compound’s absorption and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-1,1,1-trifluorobutan-2-ol
  • 3-Ethoxy-1,1,1-trifluoro-2-butanol

Uniqueness

Compared to similar compounds, 3-Ethoxy-1,1,1-trifluorobutan-2-ol offers a unique combination of chemical properties, such as its specific arrangement of fluorine and hydroxyl groups.

Properties

CAS No.

367-13-5

Molecular Formula

C6H11F3O2

Molecular Weight

172.15 g/mol

IUPAC Name

3-ethoxy-1,1,1-trifluorobutan-2-ol

InChI

InChI=1S/C6H11F3O2/c1-3-11-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3

InChI Key

FZLGKBZCMFLOMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(C(F)(F)F)O

Origin of Product

United States

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